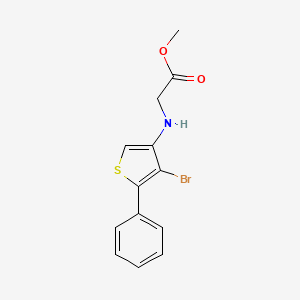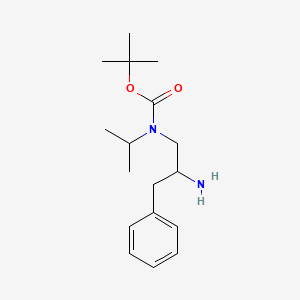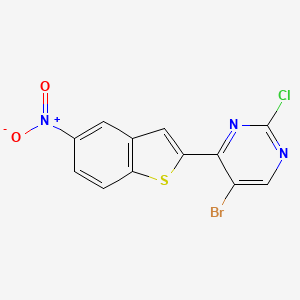
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring substituted with bromine, chlorine, and a benzothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the nitration of benzothiophene to introduce the nitro group. This is followed by halogenation reactions to introduce bromine and chlorine atoms at specific positions on the pyrimidine ring. The final step involves coupling the benzothiophene derivative with the halogenated pyrimidine under suitable conditions, such as the presence of a base and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.
Major Products
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Reduction Reactions: Amino derivatives of the original compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine and benzothiophene derivatives.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The benzothiophene moiety can enhance the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another compound with similar halogenation patterns but different functional groups.
2-Bromo-5-nitrothiophene: Shares the nitro and bromo substituents but has a different core structure.
Uniqueness
5-Bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine is unique due to the combination of its pyrimidine and benzothiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or electronic systems.
Propriétés
Formule moléculaire |
C12H5BrClN3O2S |
|---|---|
Poids moléculaire |
370.61 g/mol |
Nom IUPAC |
5-bromo-2-chloro-4-(5-nitro-1-benzothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C12H5BrClN3O2S/c13-8-5-15-12(14)16-11(8)10-4-6-3-7(17(18)19)1-2-9(6)20-10/h1-5H |
Clé InChI |
HOQGOIZLJRUEBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C3=NC(=NC=C3Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)

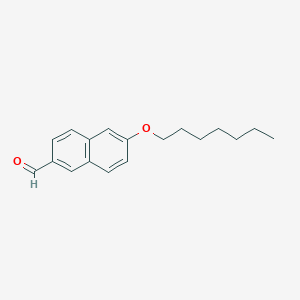
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
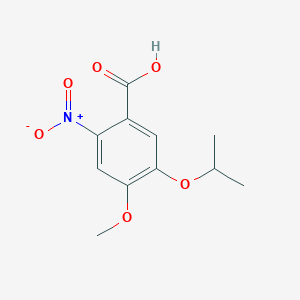

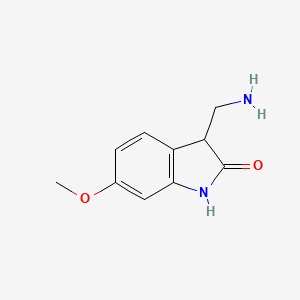



![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
